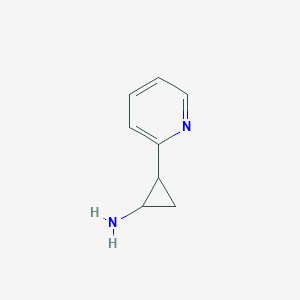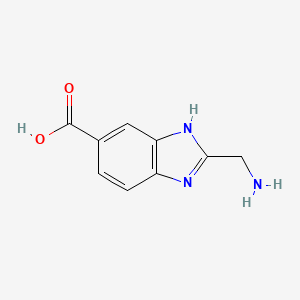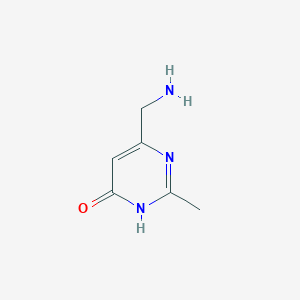
6-(Aminomethyl)-2-methylpyrimidin-4-ol
Vue d'ensemble
Description
6-(Aminomethyl)-2-methylpyrimidin-4-ol is a heterocyclic organic compound that features a pyrimidine ring substituted with an aminomethyl group at the 6-position and a methyl group at the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Aminomethyl)-2-methylpyrimidin-4-ol can be achieved through several synthetic routes. One common method involves the reaction of 2-methylpyrimidin-4-ol with formaldehyde and ammonia or an amine under basic conditions. This Mannich-type reaction results in the formation of the aminomethyl group at the 6-position of the pyrimidine ring.
Industrial Production Methods
Industrial production of this compound typically involves large-scale Mannich reactions, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
6-(Aminomethyl)-2-methylpyrimidin-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the aminomethyl group to a primary amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides, thiols, and amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Primary amines.
Substitution: Various substituted pyrimidine derivatives.
Applications De Recherche Scientifique
6-(Aminomethyl)-2-methylpyrimidin-4-ol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mécanisme D'action
The mechanism of action of 6-(Aminomethyl)-2-methylpyrimidin-4-ol involves its interaction with molecular targets such as enzymes and receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites, influencing the activity of the target molecules. The compound may also participate in redox reactions, affecting cellular pathways and processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methylpyrimidin-4-ol: Lacks the aminomethyl group, making it less versatile in chemical reactions.
6-(Aminomethyl)pyrimidin-4-ol: Lacks the methyl group at the 2-position, which can influence its reactivity and binding properties.
4-Hydroxy-2-methylpyrimidine: Similar structure but different substitution pattern, affecting its chemical behavior.
Uniqueness
6-(Aminomethyl)-2-methylpyrimidin-4-ol is unique due to the presence of both the aminomethyl and methyl groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets and enables a wide range of chemical modifications.
Propriétés
IUPAC Name |
4-(aminomethyl)-2-methyl-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O/c1-4-8-5(3-7)2-6(10)9-4/h2H,3,7H2,1H3,(H,8,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCGRHCRDJSCKKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=O)N1)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl({[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl})amine](/img/structure/B3307553.png)
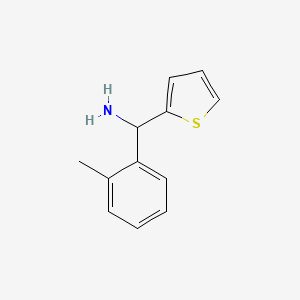
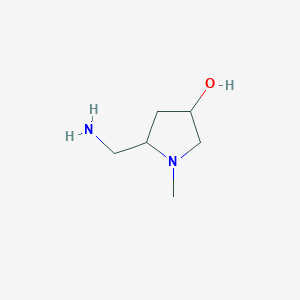
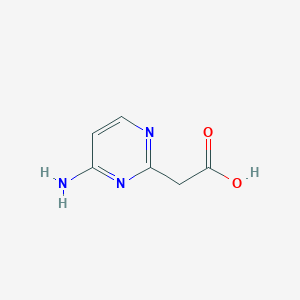
![1-[(1-Methylpyrrolidin-3-yl)methyl]piperazine](/img/structure/B3307575.png)
![1-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine](/img/structure/B3307580.png)
![2-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid](/img/structure/B3307587.png)
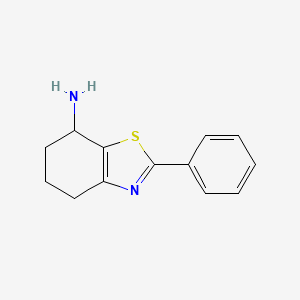
![2-(6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)ethanamine](/img/structure/B3307601.png)
![Octahydrofuro[3,4-b]pyridine](/img/structure/B3307617.png)
![1,4,5,6-Tetrahydropyrrolo[3,4-d]imidazole](/img/structure/B3307623.png)
![4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-b]pyridine](/img/structure/B3307629.png)
